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Compound of Interest

Compound Name: H-Met-Ala-Ser-OH

Cat. No.: B096318

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionyl-Alanyl-Serine (Met-Ala-Ser) is a tripeptide of interest in various fields of biochemical
and pharmaceutical research. A thorough understanding of its structural and physicochemical
properties is paramount for its application in drug development and biological studies.
Spectroscopic analysis provides a suite of powerful, non-destructive techniques to elucidate
the molecular structure, conformation, and purity of this tripeptide. This guide offers an in-depth
overview of the core spectroscopic methods for the analysis of Met-Ala-Ser, complete with
detailed experimental protocols and data interpretation.

Physicochemical Properties

A summary of the fundamental physicochemical properties of Methionyl-Alanyl-Serine is
presented in Table 1.
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Property Value Reference
Molecular Formula C11H21N30sS [1]
Molecular Weight 307.37 g/mol [1]
Monoisotopic Mass 307.12019195 Da [1]

(25)-2-[[(2S)-2-[[(2S)-2-amino-
4-

IUPAC Name methylsulfanylbutanoyl]Jamino] [1]
propanoyllamino]-3-

hydroxypropanoic acid

Sequence MAS [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of peptides, providing
atomic-level information on connectivity and conformation.

Data Presentation
1H NMR Spectroscopy

Exemplary *H NMR data for Met-Ala-Ser reveals characteristic chemical shifts for the protons in
the peptide. The following table summarizes key proton resonances.

Proton Chemical Shift (ppm)
Methionine Methyl (S-CHs) 2.1
Alanine Methyl (CBH3) 15
Water 4.8

13C NMR Spectroscopy

While experimental 3C NMR data for Met-Ala-Ser is not readily available in public databases,
predicted chemical shifts can be calculated using computational methods. These predictions
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serve as a valuable reference for experimental data acquisition and interpretation.

Carbon Predicted Chemical Shift (ppm)
Methionine Ca ~53

Methionine C3 ~30

Methionine Cy ~31

Methionine Cg (S-CHs) ~15

Alanine Ca ~51

Alanine Cp ~17

Serine Ca ~56

Serine Cf3 ~62

Carbonyls (C=0) ~172-175

Experimental Protocol: *H and **C NMR Spectroscopy of
Methionyl-Alanyl-Serine

1.

Sample Preparation:

Dissolve 5-10 mg of lyophilized Met-Ala-Ser in 0.5 mL of a suitable deuterated solvent (e.g.,
D20 or a mixture of 90% H20/10% D20 to observe exchangeable amide protons).

For quantitative measurements, ensure the peptide concentration is accurately known,
typically in the range of 1-5 mM.

Transfer the solution to a 5 mm NMR tube.
. Instrumentation and Data Acquisition:
Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for better signal dispersion.

Acquire a 1D *H spectrum. Typical parameters include a spectral width of 12-16 ppm, a
sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a
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relaxation delay of 1-2 seconds.

Acquire a 1D 13C spectrum. This may require a higher sample concentration and a longer
acquisition time due to the low natural abundance of 13C.

For complete structural assignment, acquire 2D NMR spectra such as COSY (Correlated
Spectroscopy) to identify spin-spin coupled protons, and HSQC (Heteronuclear Single
Quantum Coherence) to correlate protons with their directly attached carbons.

. Data Processing and Analysis:

Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline
correction.

Reference the spectra using an internal standard (e.g., DSS or TSP for aqueous samples) or
the residual solvent peak.

Integrate the signals in the *H spectrum to determine the relative number of protons.

Analyze the chemical shifts, coupling constants, and 2D correlations to assign all proton and
carbon resonances to their respective atoms in the tripeptide.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and
sequence of peptides.

Data Presentation

The exact mass of Met-Ala-Ser provides a primary confirmation of its identity. High-resolution
mass spectrometry can distinguish the peptide from molecules with the same nominal mass.
Predicted collision cross-section (CCS) values are useful in ion mobility-mass spectrometry
studies.
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Adduct m/z Predicted CCS (A2
[M+H]* 308.12746 171.9
[M+Na]* 330.10940 171.8
[M-H]- 306.11290 167.5

Experimental Protocol: LC-MS/MS of Methionyl-Alanyl-
Serine

1. Sample Preparation:

e Dissolve the Met-Ala-Ser sample in a solvent compatible with liquid chromatography and
mass spectrometry, typically a mixture of water and acetonitrile with a small amount of formic
acid (e.g., 0.1%).

e The concentration should be in the low micromolar to nanomolar range, depending on the
sensitivity of the instrument.

2. Liquid Chromatography (LC):
e Use areverse-phase HPLC column (e.g., C18) suitable for peptide separations.

o Employ a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile
phase B (e.g., acetonitrile with 0.1% formic acid). A typical gradient might run from 5% to
95% B over 15-30 minutes.

3. Mass Spectrometry (MS):
« lonize the eluting peptide using electrospray ionization (ESI).

e Acquire a full scan mass spectrum in positive ion mode to detect the protonated molecule
[M+H]*.

o Perform tandem mass spectrometry (MS/MS) on the precursor ion. In the collision cell, the
peptide will fragment at the amide bonds, producing a series of b- and y-ions.
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4. Data Analysis:
o Determine the accurate mass of the parent ion from the full scan spectrum.

e Analyze the MS/MS spectrum to identify the fragment ions. The mass difference between
adjacent b- or y-ions corresponds to the mass of an amino acid residue, allowing for
sequence confirmation.

Infrared (IR) Spectroscopy

Infrared spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, provides
information about the vibrational modes of the peptide backbone and amino acid side chains,
which is useful for studying secondary structure and hydrogen bonding.

Data Presentation

While a specific experimental FTIR spectrum for Met-Ala-Ser is not readily available, the
characteristic absorption bands can be predicted based on the spectra of its constituent amino
acids and general peptide structures.

Vibrational Mode Approximate Wavenumber (cm~?)
N-H stretch (amide A) 3300-3500

C=0 stretch (amide I) 1600-1700

N-H bend and C-N stretch (amide II) 1500-1600

C-H stretch (aliphatic) 2850-3000

O-H stretch (Serine side chain & C-terminus) 3200-3600 (broad)

S-CHs vibrations ~1300-1450

Experimental Protocol: FTIR Spectroscopy of Methionyl-
Alanyl-Serine

1. Sample Preparation:
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» Solid State: Prepare a KBr pellet by mixing a small amount of the lyophilized peptide with dry
KBr powder and pressing it into a transparent disk.

e Solution: Dissolve the peptide in a suitable solvent that has minimal IR absorbance in the
region of interest (e.g., D20 for observing the amide I' band). Use a cell with a short path
length (e.g., CaF2 windows).

2. Data Acquisition:
e Use an FTIR spectrometer to acquire the spectrum.
e Collect a background spectrum of the pure solvent or KBr pellet.

o Collect the sample spectrum. The final spectrum is obtained by subtracting the background
spectrum from the sample spectrum.

o Typically, 32-64 scans are co-added to improve the signal-to-noise ratio, with a resolution of
4 cm™L.

3. Data Analysis:

« |dentify the characteristic amide | and amide Il bands to confirm the presence of peptide
bonds.

e Analyze the positions and shapes of these bands to infer information about the secondary
structure (e.g., a-helix, B-sheet, random coil).

Identify bands corresponding to the amino acid side chains.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for studying the secondary structure of peptides in
solution.

Experimental Protocol: Circular Dichroism of Methionyl-
Alanyl-Serine

1. Sample Preparation:
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o Dissolve the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer
should be transparent in the far-UV region.

e The peptide concentration should be in the range of 10-100 puM.

o Prepare a buffer blank with the exact same composition as the sample solution but without
the peptide.

2. Data Acquisition:
e Use a CD spectropolarimeter.

e Acquire a spectrum of the buffer blank in a quartz cuvette with a 1 mm path length from
approximately 190 to 260 nm.

» Rinse the cuvette and acquire a spectrum of the peptide solution using the same instrument
settings.

3. Data Analysis:
e Subtract the buffer spectrum from the peptide spectrum.

o Convert the observed ellipticity (in millidegrees) to mean residue ellipticity [0] using the
following formula: [6] = (6_obs) / (10 * ¢ * n * I) where 8_obs is the observed ellipticity in
degrees, c is the molar concentration of the peptide, n is the number of amino acid residues
(3 for Met-Ala-Ser), and | is the path length of the cuvette in cm.

e The shape of the resulting spectrum is indicative of the secondary structure. For a short,
flexible peptide like Met-Ala-Ser, a spectrum characteristic of a random coil is expected, with
a strong negative band around 198 nm.

Signaling and Metabolic Pathways

While no specific signaling pathway has been attributed exclusively to Methionyl-Alanyl-Serine,
its constituent amino acids are integral to major cellular processes. The mTOR (mechanistic
target of rapamycin) pathway is a central regulator of cell growth and metabolism that senses
amino acid availability. Additionally, methionine and serine have their own distinct and crucial
metabolic pathways.
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Experimental Workflow for Spectroscopic Analysis
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Caption: Workflow for the spectroscopic analysis of Methionyl-Alanyl-Serine.

© 2025 BenchChem. All rights reserved. 9/14 Tech Support


https://www.benchchem.com/product/b096318?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b096318?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Methionine Metabolism

Methionine metabolism is central to cellular function, providing methyl groups for methylation
reactions and contributing to the synthesis of other essential molecules like cysteine.
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Caption: Simplified overview of the Methionine metabolism pathway.[2][3][4][5][6]

Serine Metabolism

Serine is a non-essential amino acid synthesized from the glycolytic intermediate 3-
phosphoglycerate. It serves as a precursor for the synthesis of other amino acids and
macromolecules.
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Caption: Overview of the Serine metabolism pathway.[7][8][9][10][11]

Conclusion
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The spectroscopic analysis of Methionyl-Alanyl-Serine through a combination of NMR, Mass
Spectrometry, FTIR, and CD provides a comprehensive characterization of its chemical
structure, purity, and conformational properties. The detailed protocols and reference data
presented in this guide are intended to support researchers and drug development
professionals in their studies involving this tripeptide. Understanding the role of its constituent
amino acids in key metabolic pathways further enriches the biological context for future
investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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serine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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